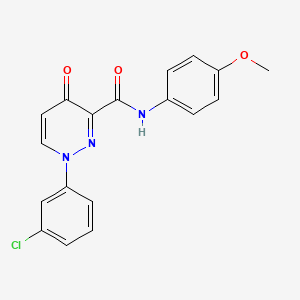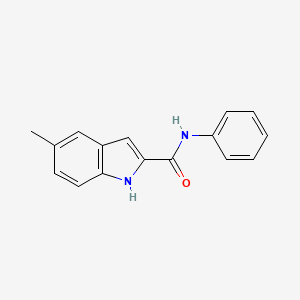![molecular formula C23H25N3O3 B11380326 3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11380326.png)
3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles. This compound is characterized by its unique structure, which includes hydroxy, methoxy, and methylphenyl groups attached to a pyrrolopyrazole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrazole core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Functional Group Introduction: Subsequent steps involve the introduction of hydroxy, methoxy, and methylphenyl groups. This can be done through electrophilic aromatic substitution reactions, where the pyrrolopyrazole core is treated with suitable reagents such as methyl iodide, methoxypropyl bromide, and hydroxybenzene derivatives.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methyl iodide, methoxypropyl bromide, hydroxybenzene derivatives.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Studies focus on its interaction with biological targets and pathways.
Medicine: Explored as a lead compound in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can be useful in anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: The parent compound.
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-THIONE: A sulfur analog with similar properties but different reactivity.
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-IMINE: An imine derivative with potential biological activities.
Uniqueness
The uniqueness of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H25N3O3 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O3/c1-14-5-8-16(9-6-14)22-19-20(17-13-15(2)7-10-18(17)27)24-25-21(19)23(28)26(22)11-4-12-29-3/h5-10,13,22,27H,4,11-12H2,1-3H3,(H,24,25) |
Clave InChI |
UWJFYTGSERXEHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=C(C=CC(=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11380250.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B11380258.png)
![ethyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11380266.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-acetylphenyl)acetamide](/img/structure/B11380271.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380272.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11380273.png)


![3-(2-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11380295.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380296.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B11380304.png)


![5-(ethylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11380309.png)
